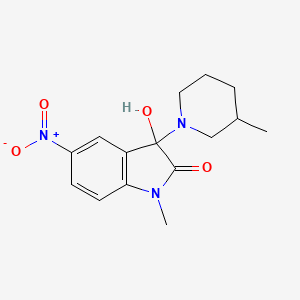![molecular formula C27H36FNO2 B15023155 N-(2-fluorobenzyl)-N-{2-[2-isopropyl-4-(4-tolyl)-tetrahydropyran-4-yl]ethyl}propionamide](/img/structure/B15023155.png)
N-(2-fluorobenzyl)-N-{2-[2-isopropyl-4-(4-tolyl)-tetrahydropyran-4-yl]ethyl}propionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-FLUOROPHENYL)METHYL]-N-{2-[4-(4-METHYLPHENYL)-2-(PROPAN-2-YL)OXAN-4-YL]ETHYL}PROPANAMIDE is a complex organic compound characterized by its unique chemical structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-FLUOROPHENYL)METHYL]-N-{2-[4-(4-METHYLPHENYL)-2-(PROPAN-2-YL)OXAN-4-YL]ETHYL}PROPANAMIDE typically involves multiple steps. One common method includes the reaction of 2-fluorobenzylamine with a suitable oxane derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and advanced purification techniques is crucial to obtain the desired product with high yield and purity .
化学反应分析
Types of Reactions
N-[(2-FLUOROPHENYL)METHYL]-N-{2-[4-(4-METHYLPHENYL)-2-(PROPAN-2-YL)OXAN-4-YL]ETHYL}PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
The reactions involving this compound generally require specific conditions, such as controlled temperature and pH, to ensure the desired outcome. For example, oxidation reactions may be carried out at elevated temperatures, while reduction reactions often require low temperatures and anhydrous conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
N-[(2-FLUOROPHENYL)METHYL]-N-{2-[4-(4-METHYLPHENYL)-2-(PROPAN-2-YL)OXAN-4-YL]ETHYL}PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
作用机制
The mechanism of action of N-[(2-FLUOROPHENYL)METHYL]-N-{2-[4-(4-METHYLPHENYL)-2-(PROPAN-2-YL)OXAN-4-YL]ETHYL}PROPANAMIDE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions and physiological responses .
相似化合物的比较
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares some structural similarities and is also studied for its biological activities.
N-(4-Cyano-3-trifluoromethylphenyl)-2-methacrylamide:
Uniqueness
N-[(2-FLUOROPHENYL)METHYL]-N-{2-[4-(4-METHYLPHENYL)-2-(PROPAN-2-YL)OXAN-4-YL]ETHYL}PROPANAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
属性
分子式 |
C27H36FNO2 |
|---|---|
分子量 |
425.6 g/mol |
IUPAC 名称 |
N-[(2-fluorophenyl)methyl]-N-[2-[4-(4-methylphenyl)-2-propan-2-yloxan-4-yl]ethyl]propanamide |
InChI |
InChI=1S/C27H36FNO2/c1-5-26(30)29(19-22-8-6-7-9-24(22)28)16-14-27(23-12-10-21(4)11-13-23)15-17-31-25(18-27)20(2)3/h6-13,20,25H,5,14-19H2,1-4H3 |
InChI 键 |
KHFBTGSGQORUSE-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)N(CCC1(CCOC(C1)C(C)C)C2=CC=C(C=C2)C)CC3=CC=CC=C3F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-bromo-4-[(E)-{2-[(2,4,6-tribromo-3-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B15023083.png)
![(2E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]prop-2-enamide](/img/structure/B15023090.png)
![N-acetyl-S-[3-oxo-3-(thiophen-2-yl)-1-(3,4,5-trimethoxyphenyl)propyl]cysteine](/img/structure/B15023096.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]hexanamide](/img/structure/B15023102.png)
![4-bromo-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B15023103.png)
![ethyl 2-[1-(4-fluorophenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15023108.png)
![2,2'-{5-[2-(Morpholin-4-yl)ethyl]-1,3,5-triazinane-1,3-diyl}bis(6-methyl-1,3-benzothiazole)](/img/structure/B15023126.png)
![O-[3-(naphthalen-2-ylcarbamoyl)phenyl] (2,3-dimethylphenyl)carbamothioate](/img/structure/B15023134.png)
![1-{3-[(4-methylphenyl)sulfonyl]-2-phenyltetrahydropyrimidin-1(2H)-yl}-2-(morpholin-4-yl)ethanone](/img/structure/B15023138.png)
![{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(phenyl)methanone](/img/structure/B15023140.png)
![3-methyl-N-[4-(nonylcarbamoyl)phenyl]benzamide](/img/structure/B15023145.png)
![N-(2-methylphenyl)-6-(4-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15023146.png)
![4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-bromobenzoate](/img/structure/B15023166.png)
